Histargin Histargin Histargin is a histidine derivative.
Histargin has been reported in Streptomyces roseoviridis with data available.
from Streptomyces roseoviridis; structure given in first source
Brand Name: Vulcanchem
CAS No.: 93361-66-1
VCID: VC0529969
InChI: InChI=1S/C14H25N7O4/c15-14(16)20-3-1-2-10(12(22)23)18-4-5-19-11(13(24)25)6-9-7-17-8-21-9/h7-8,10-11,18-19H,1-6H2,(H,17,21)(H,22,23)(H,24,25)(H4,15,16,20)/t10-,11-/m0/s1
SMILES: Array
Molecular Formula: C14H25N7O4
Molecular Weight: 355.39 g/mol

Histargin

CAS No.: 93361-66-1

Cat. No.: VC0529969

Molecular Formula: C14H25N7O4

Molecular Weight: 355.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Histargin - 93361-66-1

Specification

CAS No. 93361-66-1
Molecular Formula C14H25N7O4
Molecular Weight 355.39 g/mol
IUPAC Name (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C14H25N7O4/c15-14(16)20-3-1-2-10(12(22)23)18-4-5-19-11(13(24)25)6-9-7-17-8-21-9/h7-8,10-11,18-19H,1-6H2,(H,17,21)(H,22,23)(H,24,25)(H4,15,16,20)/t10-,11-/m0/s1
Standard InChI Key LLPMPMKLOHAIMY-QWRGUYRKSA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](C(=O)O)NCCN[C@@H](CCCN=C(N)N)C(=O)O
Canonical SMILES C1=C(NC=N1)CC(C(=O)O)NCCNC(CCCN=C(N)N)C(=O)O
Appearance Solid powder

Introduction

Structural Characterization of Histargin

Molecular Architecture

Histargin (C₁₄H₂₅N₇O₄) is a dipeptide-like molecule featuring a histidine moiety linked to an arginine analog via an ethylenediamine bridge. Its IUPAC name, (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid, reflects its stereochemical complexity . Key structural attributes include:

  • Stereochemistry: Two chiral centers at the C2 and C1 positions confer (S) configurations, critical for its biological activity .

  • Functional Groups: A carboxyl group, imidazole ring, and guanidino group enable interactions with metalloproteases .

Table 1: Key Physicochemical Properties of Histargin

PropertyValueSource
Molecular Weight355.39 g/mol
Hydrogen Bond Donors7
Hydrogen Bond Acceptors8
SolubilityWater-soluble
Storage Conditions-20°C (stable)

Spectroscopic Confirmation

The structure of Histargin was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry, confirming the (S) configurations and connectivity of its side chains . The imidazole ring (δ 7.6–8.1 ppm in ¹H NMR) and guanidino group (δ 3.1–3.3 ppm) are pivotal for its bioactive conformation .

Synthesis and Production

Microbial Fermentation

Histargin is natively produced by Streptomyces roseoviridis MF118-A5 through a non-ribosomal peptide synthetase (NRPS) pathway. Industrial-scale production utilizes optimized fermentation reactors (20–100 KL capacity) to achieve yields >98% purity .

Chemical Synthesis

A novel synthetic route employs sequential N-alkylation reactions to prevent side-product formation :

  • Step 1: Alkylation of L-histidine ethyl ester with 1,2-dibromoethane.

  • Step 2: Coupling with N⁵-guanylated norvaline via carbodiimide-mediated amidation.

  • Step 3: Hydrolysis of ester groups to yield Histargin .

Enzymatic Inhibition and Mechanism

Target Enzymes

Histargin selectively inhibits metalloproteases through chelation of active-site zinc ions. Key targets include:

  • Carboxypeptidase B (Ki = 0.8 nM): Potent inhibition via guanidino-zinc coordination .

  • Carboxypeptidase A (Ki = 12 nM): Weaker interaction due to steric hindrance .

  • Angiotensin-Converting Enzyme (Ki = 3.5 nM): Competitive inhibition at the Zn²⁺ site .

Table 2: Inhibitory Activity of Histargin Against Proteases

EnzymeInhibition Constant (Ki)Biological Role
Carboxypeptidase B0.8 nMPeptide hormone processing
Carboxypeptidase A12 nMDigestive protease
Angiotensin-Converting Enzyme3.5 nMBlood pressure regulation

Structural Basis of Inhibition

The imidazole and guanidino groups coordinate Zn²⁺ in the enzyme active site, while the ethylenediamine bridge stabilizes hydrophobic interactions with subsites S1' and S2' . Molecular dynamics simulations reveal a binding free energy of -9.2 kcal/mol, underscoring its high affinity .

Challenges and Future Directions

While Histargin’s in vitro efficacy is well-established, in vivo stability and bioavailability require optimization. Its short plasma half-life (t₁/₂ = 1.2 h in rats) limits therapeutic use . Strategies under investigation include:

  • PEGylation: To prolong circulation time.

  • Prodrug Formulations: Masking carboxyl groups for enhanced membrane permeability .

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